Indan-1,2-dione-2-oxime
Overview
Description
Indan-1,2-dione-2-oxime is a useful research compound. Its molecular formula is C9H7NO2 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211494. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Indan-1,2-dione-2-oxime, also known as 2-Oximino-1-indanone, is an organic compound with the molecular formula C9H7NO2 It is known that the compound is used in the first stage of forensic identification of latent fingerprints .
Mode of Action
It is known to interact with amino acids left behind by the human hand, which may be developed into fingerprints . The results of this interaction are photographed with a special filter under a strong yellow-green fluorescent or green laser .
Biochemical Pathways
Its use in the development of latent fingerprints suggests it may interact with proteins or other biomolecules present in the residue left by human fingers .
Result of Action
The primary known result of the action of this compound is the development of latent fingerprints. It is particularly useful for paper, and for items printed with thermal inks such as receipts . The compound interacts with amino acids left behind by the human hand, allowing for the visualization of fingerprints .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the quality of fingerprints developed may depend on the surface on which they are found, the age of the fingerprints, and the conditions under which they were left . .
Biochemical Analysis
Biochemical Properties
Indan-1,2-dione-2-oxime plays a significant role in biochemical reactions, particularly in the detection and analysis of amino acids and proteins. It interacts with enzymes such as oxidoreductases, which facilitate the oxidation-reduction reactions involving this compound. The interaction between this compound and these enzymes often results in the formation of stable complexes that can be detected and quantified using various analytical techniques . Additionally, this compound can form Schiff bases with primary amines, which are useful in protein and peptide analysis.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . The compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. For instance, this compound has been shown to inhibit the activity of certain proteases by forming covalent bonds with the active site residues . This inhibition can lead to downstream effects on cellular processes such as apoptosis and cell cycle regulation. Additionally, the compound can induce changes in gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions such as high temperature or pH extremes . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to significant physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Toxic or adverse effects at high doses include hepatotoxicity, nephrotoxicity, and alterations in hematological parameters. These findings highlight the importance of careful dosage optimization in experimental studies involving this compound.
Properties
IUPAC Name |
(2E)-2-hydroxyimino-3H-inden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9-7-4-2-1-3-6(7)5-8(9)10-12/h1-4,12H,5H2/b10-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEXMSPEUDRDPH-CSKARUKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C1=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1C2=CC=CC=C2C(=O)/C1=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15028-10-1 | |
Record name | 1, 2-oxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211494 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC17537 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17537 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Oximino-1-indanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the hydrogen bonding behavior of Indan-1,2-dione 2-oxime in the solid state?
A1: Indan-1,2-dione 2-oxime molecules exhibit a planar geometry in the solid state and form dimers through tandem hydrogen bonding. [] This means that two hydrogen bonds form between each pair of molecules, creating a stable network. This information is crucial for understanding the compound's physical properties and potential applications.
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